Methyl 3-methoxy-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate
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Overview
Description
Methyl 3-methoxy-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is a complex organic compound with a unique structure that includes methoxy, nitrophenyl, and sulfanyl groups attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-nitrophenylthiol in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
Methyl 3-methoxy-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-methoxy-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The nitrophenyl groups can interact with enzymes and proteins, potentially inhibiting their activity. The sulfanyl groups may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxybenzoate: Similar structure but lacks the nitrophenyl and sulfanyl groups.
3-Methoxy-2-nitrobenzaldehyde: Contains a nitro group and methoxy group but lacks the sulfanyl groups.
Uniqueness
Methyl 3-methoxy-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate is unique due to the presence of both nitrophenyl and sulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
CAS No. |
62486-42-4 |
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Molecular Formula |
C21H16N2O7S2 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 3-methoxy-2,5-bis[(2-nitrophenyl)sulfanyl]benzoate |
InChI |
InChI=1S/C21H16N2O7S2/c1-29-17-12-13(31-18-9-5-3-7-15(18)22(25)26)11-14(21(24)30-2)20(17)32-19-10-6-4-8-16(19)23(27)28/h3-12H,1-2H3 |
InChI Key |
AMOYFJMBWXPLSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1SC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)SC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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